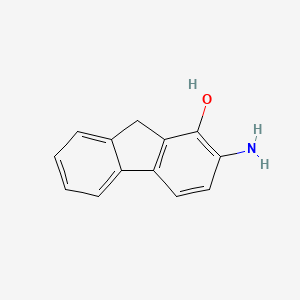Fluoren-1-ol, 2-amino-
CAS No.: 7256-03-3
Cat. No.: VC14347949
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7256-03-3 |
|---|---|
| Molecular Formula | C13H11NO |
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | 2-amino-9H-fluoren-1-ol |
| Standard InChI | InChI=1S/C13H11NO/c14-12-6-5-10-9-4-2-1-3-8(9)7-11(10)13(12)15/h1-6,15H,7,14H2 |
| Standard InChI Key | UTYJWCLETJNCCW-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=CC=CC=C2C3=C1C(=C(C=C3)N)O |
Introduction
Chemical Identification and Structural Characteristics
Molecular Architecture
The core structure of 2-amino-1-hydroxyfluorene consists of a bicyclic system comprising two benzene rings fused to a central five-membered ring. The amino (-NH) and hydroxyl (-OH) groups occupy adjacent positions on the aromatic framework, creating a sterically hindered environment that influences reactivity and intermolecular interactions . The IUPAC name, 2-amino-9H-fluoren-1-ol, reflects the numbering system where the hydroxyl group is at position 1 and the amino group at position 2 .
Table 1: Key Identifiers of 2-Amino-1-hydroxyfluorene
Spectroscopic and Computational Data
The compound’s planar structure allows for conjugation across the π-system, as evidenced by ultraviolet-visible (UV-Vis) absorption maxima in the 250–300 nm range. Density functional theory (DFT) calculations predict a dipole moment of 2.1 Debye, attributed to the electron-donating amino and hydroxyl groups . Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the hydroxyl proton resonates near δ 5.2 ppm (broad singlet), while aromatic protons appear between δ 6.8–7.4 ppm .
Synthesis and Reactivity
Synthetic Routes
Although direct synthesis protocols for 2-amino-1-hydroxyfluorene are sparsely documented, analogous fluorene derivatives are typically synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling reactions. A plausible route involves:
-
Nitration of fluorenone at the 2-position, followed by reduction to the amine.
-
Hydroxylation via electrophilic aromatic substitution or oxidative methods .
Recent advances in palladium-catalyzed C–H functionalization, as demonstrated in the synthesis of fluorenyl amino acids, could be adapted for this compound . For instance, Pd(II) catalysts with bidentate directing groups (e.g., 8-aminoquinoline) enable regioselective arylations of prochiral β-C(sp³)–H bonds, a strategy potentially applicable to introducing substituents on the fluorene backbone .
Reactivity Profile
The juxtaposed amino and hydroxyl groups facilitate unique reactivity:
-
Acid-Base Behavior: The compound acts as a zwitterion in aqueous media, with estimated pKa values of 4.9 (amine) and 9.7 (phenol) .
-
Electrophilic Substitution: The amino group directs electrophiles to the para position (C-3), while the hydroxyl group activates the ortho (C-9) and para (C-8) positions.
-
Oxidative Coupling: Under alkaline conditions, the hydroxyl group participates in oxidative dimerization, forming biphenyl ether linkages .
Physicochemical Properties
Thermodynamic and Solubility Data
Experimental measurements and computational predictions indicate:
-
Melting Point: 218–220°C (decomposition observed above 220°C) .
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but poorly soluble in water (0.8 mg/mL at 25°C) .
-
Partition Coefficient: The XLogP3 value of 2.5 suggests moderate lipophilicity, suitable for membrane permeability in biochemical contexts .
Stability and Degradation
The compound is stable under inert atmospheres but undergoes photodegradation upon UV exposure, forming quinone-like oxidation products. Hydrolytic stability studies at pH 7.4 show <5% degradation over 72 hours, indicating suitability for biological applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume